![molecular formula C14H14N2O4 B2901082 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid CAS No. 681806-75-7](/img/structure/B2901082.png)
2-Acetylamino-3-(2-quinolon-4-yl)propionic acid
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Overview
Description
2-Acetylamino-3-(2-quinolon-4-yl)propionic acid is a synthetic organic compound with the molecular formula C14H14N2O4 and a molecular weight of 274.27 g/mol This compound is characterized by the presence of a quinolone ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring
Preparation Methods
The synthesis of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinolone Ring: The quinolone ring can be synthesized through the cyclization of an appropriate precursor, such as an aniline derivative, with a carboxylic acid or its derivative under acidic or basic conditions.
Acetylation: The amino group on the quinolone ring is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling with Propionic Acid Derivative: The acetylated quinolone is then coupled with a propionic acid derivative, such as a halogenated propionic acid, under basic conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-Acetylamino-3-(2-quinolon-4-yl)propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinolone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Acetylamino-3-(2-quinolon-4-yl)propionic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Acetylamino-3-(2-quinolon-4-yl)propionic acid involves its interaction with specific molecular targets and pathways. The quinolone ring system can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the compound may inhibit enzymes involved in cellular processes, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
2-Acetylamino-3-(2-quinolon-4-yl)propionic acid can be compared with other similar compounds, such as:
Quinolone Derivatives: These compounds share the quinolone ring system and exhibit similar biological activities, but differ in their substituents and overall structure.
Propionic Acid Derivatives: These compounds contain the propionic acid moiety and are used in various industrial and pharmaceutical applications.
The uniqueness of this compound lies in its specific combination of the quinolone ring and the propionic acid moiety, which imparts distinct chemical and biological properties .
Biological Activity
2-Acetylamino-3-(2-quinolon-4-yl)propionic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and anti-microbial research. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a quinoline moiety, which is known for its diverse pharmacological properties. The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Enzymes : The compound has been shown to inhibit glutathione reductase (GR), an enzyme involved in maintaining cellular redox balance. This inhibition can lead to increased oxidative stress in cancer cells, promoting apoptosis .
- Binding Affinity : In silico studies have demonstrated that derivatives of this compound exhibit significant binding affinity to epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation .
- Cytotoxicity : Studies indicate that this compound derivatives exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and others, suggesting their potential as anti-cancer agents .
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound and its derivatives:
Potential Therapeutic Applications
The biological activities of this compound suggest several therapeutic applications:
- Anti-Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.
- Anti-Malarial Agents : The inhibition of GR suggests potential utility in treating malaria, particularly in overcoming drug resistance .
- Neuroprotective Effects : Some derivatives have shown promise in neurodegenerative disease models, potentially through modulation of oxidative stress pathways .
Properties
IUPAC Name |
2-acetamido-3-(2-oxo-1H-quinolin-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-8(17)15-12(14(19)20)6-9-7-13(18)16-11-5-3-2-4-10(9)11/h2-5,7,12H,6H2,1H3,(H,15,17)(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCNPVJWQKMATF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=O)NC2=CC=CC=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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